molecular formula C95H112N8O48S B031667 Ristocetin sulfate CAS No. 11140-99-1

Ristocetin sulfate

Katalognummer: B031667
CAS-Nummer: 11140-99-1
Molekulargewicht: 2166.0 g/mol
InChI-Schlüssel: HHRPQUHYQBGHHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ristocetin sulfate, also known as ristomycin III, is a glycopeptide antibiotic originally isolated from Amycolatopsis orientalis (previously classified as Nocardia) . Its molecular formula is C₉₄H₁₁₀N₈O₄₈S, with a molecular weight of 2150.96 g/mol . Initially developed as an antimicrobial agent in the 1950s, ristocetin was discontinued for therapeutic use due to adverse effects like thrombocytopenia . Today, its primary application lies in diagnostics, particularly for von Willebrand disease (vWD) and Bernard-Soulier syndrome, where it induces platelet aggregation by binding to von Willebrand factor (vWF) .

Vorbereitungsmethoden

Fermentation: Strain Cultivation and Optimization

The production of ristocetin sulfate begins with the aerobic fermentation of Nocardia lurida NRRL 2430, a soil-derived actinomycete first isolated from the Garden of the Gods in Colorado Springs, Colorado . This strain is cultivated in a deep-culture fermentation system, which optimizes oxygen diffusion and nutrient availability for antibiotic synthesis. The fermentation medium typically contains carbon sources (e.g., glucose or glycerol), nitrogen sources (e.g., soybean meal or casein hydrolysate), and trace minerals .

Strain Modification and Inoculum Preparation

To enhance yield, strain modification techniques such as X-ray irradiation, ultraviolet (UV) exposure, or chemical mutagenesis are employed . These methods induce genetic variability, selecting for high-producing variants. A vegetative inoculum is first prepared in shake flasks or surface culture bottles using the same medium as the fermentation tanks. This inoculum is then transferred aseptically to large-scale bioreactors, where the temperature is maintained at 28°C, and the pH is controlled between 6.8 and 7.2 .

Fermentation Parameters

The fermentation process spans 5–7 days, during which dissolved oxygen levels are monitored to ensure aerobic conditions. Agitation rates of 200–300 rpm and aeration rates of 0.5–1.0 volumes of air per volume of medium per minute (vvm) are standard . Metabolite production is tracked using bioautography with Bacillus subtilis ATCC 11907 as the test organism, which exhibits sensitivity to ristocetin’s antibacterial activity .

Recovery: Isolation from Fermentation Broth

Following fermentation, the broth is filtered to remove biomass, yielding a clarified liquid rich in ristocetin complexes. The antibiotic exists as a mixture of ristocetin A and B, with the former being therapeutically relevant.

Solvent Extraction and Precipitation

The filtered beer is treated with methanol (95%) in a 1:4 ratio (v/v) to precipitate impurities . Subsequent centrifugation removes cellular debris, and the supernatant is concentrated under reduced pressure. Sulfuric acid is added to the concentrate to adjust the pH to 3.0–4.0, facilitating the formation of ristocetin A sulfate .

Preliminary Purification

The crude sulfate salt is dissolved in deionized water and subjected to countercurrent distribution using a solvent system of methylisobutyl ketone saturated with water and 2% para-toluene sulfonic acid . This step separates ristocetin A from B based on differential solubility, with ristocetin A exhibiting an Rf value of 0.40 compared to 0.16 for ristocetin B in methanol-water (80:20) solvent systems .

Purification: Chromatographic Techniques

Alumina Column Chromatography

The partially purified ristocetin A sulfate is further refined using acid-washed alumina columns. A methanol-water gradient (50–70% methanol) elutes contaminants, while ristocetin A sulfate is collected in high-purity fractions . For example, a 3.0 kg alumina column loaded with 63.5 g of crude product yields 27.0 g of purified material after combining fractions E, F, and G (Table 1) .

Table 1: Fraction Analysis from Alumina Chromatography

FractionVolume (L)Total Units (M.U.)
E13.713.7
F11.09.0
G7.02.0

High-Performance Liquid Chromatography (HPLC)

Modern protocols incorporate reverse-phase HPLC with C18 columns and acetonitrile-water mobile phases to achieve >98% purity . This step resolves residual isomers and ensures compliance with pharmacopeial standards.

Crystallization and Final Product Characterization

Crystallization Process

The purified ristocetin A sulfate is dissolved in a minimal volume of water, and ethanol (95%) is added incrementally to induce crystallization . The mixture is warmed to 40°C to ensure complete dissolution, then cooled to 4°C over seven days to allow slow crystal growth. The resulting crystals are collected via vacuum filtration and washed with cold ethanol to remove residual solvents .

Structural Validation

X-ray crystallography confirms the sulfate salt’s monoclinic P2₁ space group, with a homodimer structure stabilized by four peptide bonds forming a twisted β-sheet . The tetrasaccharide moieties adopt an anti/anti conformation in the ligand-free state, distinct from the syn/anti orientation observed in ligand-bound complexes .

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉₅H₁₁₂N₈O₄₈S
Molecular Weight2166 g/mol
Melting Point>200°C (decomposition)
SolubilitySlight in DMSO, water
Storage Conditions2–8°C, protected from moisture

Quality Control and Analytical Methods

Potency Assays

Bioassays using Bacillus subtilis ATCC 11907 quantify antibacterial activity, with one unit defined as the amount inhibiting 50% of bacterial growth . High-performance liquid chromatography (HPLC) coupled with UV detection at 280 nm provides complementary quantitative data .

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy verifies the glycopeptide structure, while mass spectrometry confirms the molecular weight (2166 Da) . Elemental analysis ensures compliance with theoretical values: 52–63% carbon, 5.5–5.7% hydrogen, 4.7–5.9% nitrogen, 34.1–37.0% oxygen, and 0.8–1.3% sulfur .

Challenges and Innovations in Production

Yield Optimization

Early methods faced low yields (~0.5 g/L), but strain improvement via UV mutagenesis and medium optimization (e.g., substituting glycerol for glucose) increased titers to 1.2 g/L . Continuous fermentation systems are under exploration to further enhance productivity.

Environmental Considerations

Solvent recovery systems mitigate the environmental impact of methanol and ethanol use. Advances in aqueous two-phase extraction (ATPE) reduce reliance on organic solvents, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

Ristocetin sulfate’s reactivity is governed by:

  • Phenolic hydroxyl groups : Critical for ligand binding and electrostatic interactions .
  • Sulfate group : Enhances solubility in polar solvents and contributes to its net positive charge .
  • Macrocyclic backbone : Facilitates enantioselective interactions in chiral separations .
Functional GroupRole in ReactivityExperimental Evidence
Phenolic -OHMediates binding to platelets and antibioticsLoss of activity upon carbodiimide modification
SulfateStabilizes cationic charge at neutral pHEnhanced solubility in water/methanol
Sugar moietiesModulate electrostatic and hydrophobic interactionsAltered aggregation behavior in chiral separations

Modification of Phenolic Groups

Chemical alteration of phenolic groups disrupts both antibacterial and platelet-agglutinating activities:

  • Carbodiimide reaction : Treating ristocetin with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and glycine methyl ester at pH 4.75 neutralizes phenolic groups, abolishing platelet agglutination and antibiotic effects .
  • Activity restoration : Hydroxylamine treatment recovers phenolic groups and restores function, confirming their necessity .

Ristocetin OHEDC glycine esterRistocetin O GlyNH2OHRistocetin OH reactivated \text{Ristocetin OH}\xrightarrow{\text{EDC glycine ester}}\text{Ristocetin O Gly}\xrightarrow{\text{NH}_2\text{OH}}\text{Ristocetin OH reactivated }

Solubility and Ionic Interactions

This compound’s solubility profile and charge-dependent behavior are critical for its reactivity:

SolventSolubilityRelevance
WaterHighly solubleFacilitates diagnostic assays (e.g., von Willebrand factor testing)
Methanol/DMSOSolubleUsed in HPLC and TLC chiral separations
EthanolModerately solubleSupports formulation in antibiotic studies
  • Charge interactions : At neutral pH, its positive charge reduces platelet surface charge, enabling von Willebrand factor (VWF)-mediated agglutination .

Interaction with von Willebrand Factor (VWF)

This compound induces VWF binding to platelet glycoprotein Ib (GPIb) through a dual mechanism:

  • Electrostatic modulation : Neutralizes platelet surface charge, reducing repulsion .
  • Conformational activation : Binds VWF’s A1 domain, displacing autoinhibitory regions (residues 1238–1493) to expose GPIb-binding sites .
ParameterEffect of RistocetinCitation
VWF binding affinityKd=0.5mg mlK_d=0.5\,\text{mg ml}
Shear-mimetic actionActivates VWF under static conditions

Comparative Reactivity with Vancomycin

ModificationEffect on Vancomycin
Carbodiimide treatmentNeutralizes carboxyl, enhances positive charge
Hydroxylamine treatmentRestores phenolic groups, enables ristocetin-like agglutination

Degradation and Stability

  • Thermal stability : Stable at -20°C for >36 months .
  • Proteolytic susceptibility : Chymotrypsin digestion abolishes platelet-agglutinating activity by cleaving surface glycoproteins .

Synthetic Modifications

  • Desulfation : Reduces aqueous solubility but retains antibiotic activity in organic solvents .
  • N-acylation : Alters charge distribution, diminishing platelet interactions .

Wissenschaftliche Forschungsanwendungen

Diagnosis of Von Willebrand Disease (VWD)

Ristocetin sulfate is primarily used in laboratory tests to diagnose different types of VWD. The following tests utilize ristocetin:

  • Ristocetin-Induced Platelet Aggregation (RIPA) : This assay assesses the ability of ristocetin to induce platelet aggregation in platelet-rich plasma (PRP). It helps differentiate between VWD types based on how well platelets aggregate in response to varying concentrations of ristocetin .
  • VWF:RCo Assay : This test measures the functional activity of VWF using ristocetin. It evaluates how effectively VWF can mediate platelet agglutination, providing insights into the presence and severity of VWD .

Differentiation Between VWD Types

Low-dose ristocetin assays are particularly useful for identifying specific subtypes of VWD, such as Type 2B and Platelet-type VWD (PT-VWD). Enhanced agglutination at low doses suggests Type 2B VWD, while a lack of response may indicate PT-VWD, where mutations affect GpIb .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of ristocetin in diagnosing bleeding disorders:

  • A study involving 18 patients with VWD demonstrated that RIPA was decreased in 13 patients with low levels of VIII-VWF, confirming the utility of ristocetin in identifying these patients .
  • Another research highlighted that low-dose RIPA could effectively distinguish between Type 2B VWD and PT-VWD, showcasing its diagnostic precision .

Summary Table: Ristocetin Applications in Diagnostics

Application Description Clinical Relevance
RIPAAssesses platelet aggregation in PRP using varying concentrations of ristocetinDifferentiates between types of VWD
VWF:RCo AssayMeasures functional activity of VWF with ristocetinEvaluates severity and presence of VWD
Low-Dose RIPAIdentifies Type 2B and PT-VWDDistinguishes between specific subtypes of VWD

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Mechanism : Ristocetin sulfate facilitates vWF-mediated platelet agglutination by partially unfolding high-molecular-weight vWF multimers, enabling their interaction with platelet glycoprotein Ib (GPIb) receptors .
  • Storage: Stable as a powder at -20°C for 3 years; soluble in DMSO, ethanol, or water for experimental use .
  • Regulatory Status: Designated for research use (RUO) in diagnostics and as a chiral selector in chromatography .

Structural Analogs: Glycopeptide Antibiotics

Vancomycin

  • Structure : Molecular formula C₆₆H₇₅Cl₂N₉O₂₄ (MW ≈ 1449.3), lacking the tetrasaccharide moiety present in ristocetin .
  • Function : Inhibits bacterial cell wall synthesis; remains a first-line therapeutic for methicillin-resistant Staphylococcus aureus (MRSA).

Dalbavancin

  • Structure : Shares a glycopeptide backbone but lacks ristocetin’s tetrasaccharide group .
  • Binding Behavior : Exhibits anti-cooperative ligand binding like ristocetin, but thermodynamic contributions differ. Dalbavancin’s dimerization is more entropy-driven, while ristocetin’s anti-cooperativity arises from asymmetric ligand affinity in its dimeric form .
Property This compound Vancomycin Dalbavancin
Molecular Weight 2150.96 g/mol ~1449.3 g/mol ~1816.6 g/mol
Primary Use Diagnostic agent Therapeutic Therapeutic
Key Structural Feature Tetrasaccharide moiety Chlorinated side chains Lipophilic side chain
Platelet Aggregation Yes No No

Functional Analogs: Diagnostic Agents

Botrocetin

  • Source: Snake venom protein from Bothrops species .
  • Applications: Used in research settings; less standardized than ristocetin for clinical diagnostics .

Toxicity Profiles

This compound exhibits low toxicity in vitro (e.g., slight inhibition of xanthophyll production in Chlorella pyrenoidosa at 250 µg/ml) . Comparatively:

  • Neomycin: Non-toxic up to 100 µg/ml but sharply reduces yields at 250 µg/ml .
  • Erythromycin : Stable at 120 µg/ml but inhibits xanthophylls at 34.4 µg/ml .
Compound Toxicity Threshold (µg/ml) Observed Effect
This compound 250 Slight xanthophyll inhibition
Neomycin 250 Sharp yield reduction
Erythromycin 34.4 Moderate inhibition

Commercial and Diagnostic Relevance

  • Suppliers: American Biochemical & Pharmaceuticals (ABP) dominates ristocetin production, offering 1g vials (~$287–$1005) for diagnostic assays .
  • Market Position : Ristocetin remains the gold standard for vWD testing, whereas alternatives like botrocetin are niche research tools .

Biologische Aktivität

Ristocetin sulfate, a glycopeptide antibiotic originally derived from Nocardia lurida, has garnered attention not only for its antibacterial properties but also for its significant role in hematology, particularly in the diagnosis of von Willebrand disease (VWD). This article explores the biological activity of this compound, focusing on its mechanisms, applications in clinical diagnostics, and relevant research findings.

This compound functions primarily by inducing platelet aggregation through its interaction with von Willebrand factor (VWF) and the glycoprotein Ib (GpIb) complex on platelets. The binding of ristocetin alters the electrostatic forces between VWF and GpIb, facilitating platelet agglutination under high shear conditions typical of capillary circulation. This mechanism is critical for understanding its diagnostic utility in bleeding disorders.

Key Mechanism Highlights:

  • Induces Platelet Aggregation : this compound promotes the binding of VWF to GpIb, crucial for platelet function.
  • Diagnostic Tool : It is employed in assays to diagnose various types of VWD by evaluating platelet response to ristocetin.

Clinical Applications

This compound is predominantly used in laboratory settings to assess platelet function and diagnose bleeding disorders. The most notable application is the Ristocetin-Induced Platelet Aggregation (RIPA) test, which evaluates the ability of VWF to mediate platelet aggregation.

RIPA Test Overview:

  • Purpose : To diagnose types 2B and platelet-type von Willebrand disease.
  • Methodology : Platelet-rich plasma (PRP) is exposed to varying concentrations of ristocetin, with aggregation measured via light transmission aggregometry.
  • Interpretation :
    • Enhanced agglutination at low concentrations indicates Type 2B VWD or platelet-type VWD.
    • Normal or reduced responses suggest other forms of VWD or intrinsic platelet defects.
Test TypeDescriptionClinical Relevance
RIPAMeasures platelet agglutination in response to ristocetinDiagnoses VWD types
Low-dose RIPAUses lower concentrations of ristocetinDifferentiates between VWD types

Research Findings

Numerous studies have investigated the biological activity and clinical implications of this compound. Below are summarized findings from key research articles:

  • Biosynthetic Studies :
    • Research indicates that sulfate addition in the biosynthesis of ristocetin occurs before the formation of antimicrobial active intermediates, highlighting its structural importance .
  • Platelet Aggregation Studies :
    • A study demonstrated that ristocetin-induced aggregation was significantly decreased in patients with VWD, underscoring its diagnostic value .
    • In cases where aspirin was administered, it inhibited certain phases of aggregation, illustrating how external factors can influence test results .
  • Immunoinhibition Studies :
    • Investigations into immunoinhibition revealed that antibodies targeting specific platelet surface proteins could block ristocetin-induced aggregation, providing insights into the molecular interactions involved .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study 1 : A patient diagnosed with Type 2B VWD exhibited enhanced platelet agglutination at low doses of ristocetin during a RIPA test, confirming the diagnosis and guiding treatment decisions.
  • Case Study 2 : In a cohort study involving patients with intrinsic platelet defects, those who did not respond to ristocetin were further evaluated for underlying conditions, demonstrating the test's utility in differential diagnosis .

Q & A

Basic Research Questions

Q. How should Ristocetin sulfate be stored and handled to maintain stability in laboratory settings?

this compound should be stored at 2–8°C in powder form to prevent degradation. For in vivo studies, reconstituted solutions in solvents like DMSO or saline should be stored at -80°C for long-term use (up to 6 months) or -20°C for short-term (1 month). Safety protocols include avoiding inhalation (S22) and skin/eye contact (S24/25) due to its hygroscopic and irritant properties .

Q. What methods are recommended for preparing stable stock solutions of this compound for in vitro assays?

Dissolve this compound in DMSO (50–100 mg/mL stock), then dilute with aqueous buffers (e.g., PBS or saline). For solubility challenges, use co-solvents like PEG300 or Tween 80 (e.g., DMSO:PEG300:Tween 80:Saline = 10:40:5:45). Vortex or sonicate to ensure homogeneity, and confirm solubility via spectrophotometry or HPLC .

Q. How can researchers validate the purity of this compound batches for experimental use?

Employ analytical techniques such as HPLC (≥95% purity threshold), mass spectrometry (to confirm molecular weight, 2166 g/mol), and UV-Vis spectroscopy (peak at 280 nm for aromatic residues). Cross-reference with CAS 1404-55-3 and EINECS 215-770-5 certifications .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s mechanism in platelet aggregation assays?

Use a PICOT framework:

  • P opulation: Human platelet-rich plasma (PRP).
  • I ntervention: Titration of this compound (0.5–2.0 mg/mL).
  • C omparison: Negative controls (saline) and von Willebrand factor (vWF)-deficient samples.
  • O utcome: Aggregation measured via turbidimetry (OD600).
  • T ime: Real-time monitoring over 10–30 minutes. Include blinding and randomization to reduce bias .

Q. How should researchers address contradictory data in this compound’s dose-dependent effects on bacterial growth inhibition?

Perform meta-analysis of existing studies (e.g., MIC values against Gram-positive bacteria) and assess variables like bacterial strain variability, solvent interference (e.g., DMSO toxicity), and assay conditions (pH, temperature). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and validate with dose-response curves .

Q. What methodologies optimize this compound’s bioavailability in in vivo pharmacokinetic studies?

For murine models, use intraperitoneal (IP) or intravenous (IV) formulations:

  • IP : 10% DMSO + 90% corn oil.
  • IV : 20% SBE-β-CD in saline. Monitor plasma concentrations via LC-MS/MS at intervals (0.5, 1, 2, 4, 8 hours post-administration) and calculate AUC using non-compartmental analysis .

Q. How can structural elucidation techniques clarify this compound’s interaction with bacterial cell walls?

Combine surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to lipid II, and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Validate with cryo-EM to visualize binding sites on peptidoglycan precursors .

Q. What quality control protocols ensure reproducibility in this compound-based glycopeptide antibiotic synthesis?

Implement orthogonal testing:

  • Purity : NMR (1H/13C) for structural confirmation.
  • Potency : Broth microdilution assays against Staphylococcus aureus (ATCC 29213).
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How should longitudinal studies be designed to assess resistance development to this compound in clinical isolates?

Use serial passage assays: Expose bacteria (e.g., Enterococcus faecalis) to sub-inhibitory concentrations for 30 generations. Compare genomic mutations (via whole-genome sequencing) and phenotypic shifts (MIC changes). Include parallel controls without antibiotic pressure .

Q. What ethical and reporting standards are essential for publishing this compound research?

Follow CONSORT guidelines for in vivo studies (sample size justification, randomization) and MIAME standards for omics data. Disclose conflicts of interest and raw data availability in repositories like GenBank or ChEMBL. Cite primary literature (avoiding predatory journals) and use Zotero/Mendeley for reference management .

Eigenschaften

CAS-Nummer

11140-99-1

Molekularformel

C95H112N8O48S

Molekulargewicht

2166.0 g/mol

IUPAC-Name

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid

InChI

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)

InChI-Schlüssel

HHRPQUHYQBGHHF-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Isomerische SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]

Kanonische SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Aussehen

Light tan powder

Synonyme

Ristocetin Sulfate;  Ristomycin Sulfate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.